2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0691021
InChI: InChI=1S/C20H22N4O2S/c1-12(2)16-7-5-15(6-8-16)9-22-23-17(25)10-24-11-21-19-18(20(24)26)13(3)14(4)27-19/h5-9,11-12H,10H2,1-4H3,(H,23,25)/b22-9-
SMILES: CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)C(C)C)C
Molecular Formula: C20H22N4O2S
Molecular Weight: 382.5 g/mol

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide

CAS No.:

Cat. No.: VC0691021

Molecular Formula: C20H22N4O2S

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide -

Specification

Molecular Formula C20H22N4O2S
Molecular Weight 382.5 g/mol
IUPAC Name 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C20H22N4O2S/c1-12(2)16-7-5-15(6-8-16)9-22-23-17(25)10-24-11-21-19-18(20(24)26)13(3)14(4)27-19/h5-9,11-12H,10H2,1-4H3,(H,23,25)/b22-9-
Standard InChI Key XISUTPQXZSZZDF-AFPJDJCSSA-N
Isomeric SMILES CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)N/N=C\C3=CC=C(C=C3)C(C)C)C
SMILES CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)C(C)C)C
Canonical SMILES CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)C(C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator